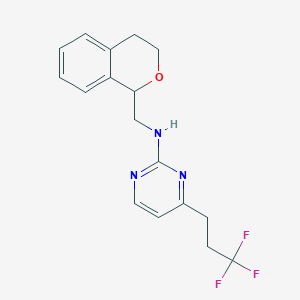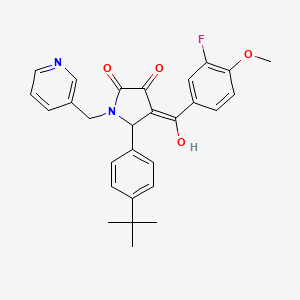![molecular formula C24H26N2O3 B5298301 [4-(4-methoxybenzyl)-1-(quinolin-6-ylcarbonyl)piperidin-4-yl]methanol](/img/structure/B5298301.png)
[4-(4-methoxybenzyl)-1-(quinolin-6-ylcarbonyl)piperidin-4-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(4-methoxybenzyl)-1-(quinolin-6-ylcarbonyl)piperidin-4-yl]methanol, also known as MQPM, is a synthetic compound that has been studied for its potential use in various scientific research applications.
作用機序
[4-(4-methoxybenzyl)-1-(quinolin-6-ylcarbonyl)piperidin-4-yl]methanol acts as a partial agonist at the dopamine D2 receptor, meaning it activates the receptor to a lesser extent than the full agonist dopamine. This results in a moderate increase in dopamine release, which can have therapeutic effects in certain conditions. [4-(4-methoxybenzyl)-1-(quinolin-6-ylcarbonyl)piperidin-4-yl]methanol also acts as an antagonist at the serotonin 5-HT2A receptor, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects
[4-(4-methoxybenzyl)-1-(quinolin-6-ylcarbonyl)piperidin-4-yl]methanol has been shown to have various biochemical and physiological effects, including increased dopamine release, decreased serotonin release, and increased cAMP levels. These effects are thought to contribute to its therapeutic effects in certain conditions, such as Parkinson's disease and schizophrenia.
実験室実験の利点と制限
One advantage of using [4-(4-methoxybenzyl)-1-(quinolin-6-ylcarbonyl)piperidin-4-yl]methanol in lab experiments is its high affinity and selectivity for the dopamine D2 receptor. This allows for more precise targeting of this receptor in experiments. However, one limitation of using [4-(4-methoxybenzyl)-1-(quinolin-6-ylcarbonyl)piperidin-4-yl]methanol is its relatively low potency compared to other dopamine receptor ligands. This may make it less effective in certain experiments or require higher doses to achieve the desired effects.
将来の方向性
There are several potential future directions for research on [4-(4-methoxybenzyl)-1-(quinolin-6-ylcarbonyl)piperidin-4-yl]methanol. One area of interest is its potential use in the treatment of Parkinson's disease. Further research could explore the optimal dosing and administration of [4-(4-methoxybenzyl)-1-(quinolin-6-ylcarbonyl)piperidin-4-yl]methanol for this condition. Another area of interest is its potential use in the treatment of schizophrenia. Future research could explore the mechanisms underlying its antipsychotic effects and its potential use in combination with other antipsychotic medications. Additionally, further research is needed to fully understand the biochemical and physiological effects of [4-(4-methoxybenzyl)-1-(quinolin-6-ylcarbonyl)piperidin-4-yl]methanol and its potential use in other scientific research applications.
合成法
[4-(4-methoxybenzyl)-1-(quinolin-6-ylcarbonyl)piperidin-4-yl]methanol is synthesized through a multistep process involving the reaction of various chemicals. The synthesis begins with the reaction of 4-methoxybenzyl bromide with 6-chloroquinoline to form 4-(4-methoxybenzyl)-6-chloroquinoline. This intermediate is then reacted with piperidine and triethylamine to form [4-(4-methoxybenzyl)-1-(quinolin-6-ylcarbonyl)piperidin-4-yl]methanol. The final product is purified through a series of recrystallization steps.
科学的研究の応用
[4-(4-methoxybenzyl)-1-(quinolin-6-ylcarbonyl)piperidin-4-yl]methanol has been studied for its potential use in various scientific research applications, including its use as a ligand for G protein-coupled receptors. [4-(4-methoxybenzyl)-1-(quinolin-6-ylcarbonyl)piperidin-4-yl]methanol has been shown to bind to the dopamine D2 receptor with high affinity and selectivity. This receptor is involved in various physiological processes, including movement, mood, and reward. [4-(4-methoxybenzyl)-1-(quinolin-6-ylcarbonyl)piperidin-4-yl]methanol has also been studied for its potential use in the treatment of Parkinson's disease and schizophrenia.
特性
IUPAC Name |
[4-(hydroxymethyl)-4-[(4-methoxyphenyl)methyl]piperidin-1-yl]-quinolin-6-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-29-21-7-4-18(5-8-21)16-24(17-27)10-13-26(14-11-24)23(28)20-6-9-22-19(15-20)3-2-12-25-22/h2-9,12,15,27H,10-11,13-14,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGWPVCMPNCHQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2(CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CC=C4)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Methoxybenzyl)-1-(quinolin-6-ylcarbonyl)piperidin-4-yl]methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(2-phenylacetyl)oxy]-1,2,4-oxadiazole-3-carboximidamide](/img/structure/B5298219.png)
![2-[5-[3-(1H-pyrazol-1-yl)benzoyl]-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B5298223.png)



![5-{[2-(4-methoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5298252.png)
![4-[4-(1H-imidazol-1-ylmethyl)piperidin-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5298263.png)
![2-[3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)propanamide](/img/structure/B5298268.png)
![5-methyl-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine](/img/structure/B5298275.png)

![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-[(5-methylpyrazin-2-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5298287.png)
![(2R*,3R*)-3-amino-1'-(2-pyridinylmethyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5298292.png)
![1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-ol](/img/structure/B5298302.png)
